molecular formula C7H13NO2 B1288802 1-(2-Hydroxypropyl)pyrrolidin-2-one CAS No. 4204-66-4

1-(2-Hydroxypropyl)pyrrolidin-2-one

Cat. No. B1288802
CAS RN: 4204-66-4
M. Wt: 143.18 g/mol
InChI Key: BWUPRIKMZACLJO-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 4204-66-4 . It has a molecular weight of 143.19 and its IUPAC name is 1-(2-hydroxypropyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives has been explored in various studies . For instance, a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxypropyl)pyrrolidin-2-one is represented by the InChI code: 1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

1-(2-Hydroxypropyl)pyrrolidin-2-one: is utilized in the synthesis of pharmacologically important nitrogen-containing heterocycles. These compounds are integral to medicinal chemistry and pharmacology, particularly in the creation of benz[g]indolizidine derivatives .

Biological Activity

The pyrrolidin-2-one moiety is a component of many biologically active molecules. Derivatives of 1-(2-Hydroxypropyl)pyrrolidin-2-one have shown a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties .

Antioxidant Applications

This compound has been researched for its antioxidant properties, which is crucial in the prevention of oxidative stress-related diseases. Its derivatives are explored for potential use in therapies against conditions caused by oxidative damage .

Pharmaceutical Intermediates

1-(2-Hydroxypropyl)pyrrolidin-2-one: serves as a building block in pharmaceutical synthesis. It’s used to create intermediates that lead to the development of new drugs with various therapeutic effects .

Material Science

In material science, this compound is used in the synthesis of advanced materials. For example, it can be a precursor in the creation of hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene, a compound with potential applications in various industries .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Hydroxypropyl)pyrrolidin-2-one are serotonin 5-HT1A and α1-adrenergic receptors . These receptors play a crucial role in the nervous system, influencing various physiological processes such as mood, anxiety, sleep, and cognition for 5-HT1A receptors, and regulating functions like blood pressure and smooth muscle contraction for α1-adrenergic receptors.

Mode of Action

1-(2-Hydroxypropyl)pyrrolidin-2-one interacts with its targets, the serotonin 5-HT1A and α1-adrenergic receptors, leading to a decrease in susceptibility to seizures . This suggests that the compound may modulate the activity of these receptors, altering neuronal signaling and thus exerting its effects.

Biochemical Pathways

Given its affinity for serotonin 5-ht1a and α1-adrenergic receptors, it’s likely that it impacts the serotonergic and adrenergic signaling pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, cognition, cardiovascular function, and more.

Result of Action

The molecular and cellular effects of 1-(2-Hydroxypropyl)pyrrolidin-2-one’s action are primarily observed as anticonvulsant activity . The compound has been shown to significantly reduce the incidence of seizures in animal models . This suggests that it may alter neuronal excitability and signaling, leading to a reduction in seizure susceptibility.

properties

IUPAC Name

1-(2-hydroxypropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUPRIKMZACLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617303
Record name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxypropyl)pyrrolidin-2-one

CAS RN

4204-66-4
Record name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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